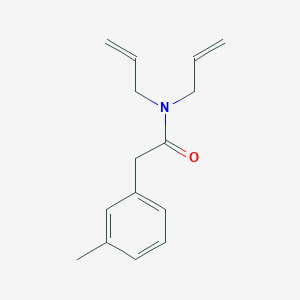![molecular formula C10H10FN3OS2 B5367523 5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5367523.png)
5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to exhibit various biological activities such as anticancer, antifungal, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine is not yet fully understood. However, several studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of cancer cells by interfering with their cell cycle progression. In addition, it has been suggested that this compound may exert its antifungal and antimicrobial activity by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase enzymes. It has also been found to inhibit the expression of various proteins involved in cell cycle progression, such as cyclin D1 and CDK4. In addition, it has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine in lab experiments is its potential as a new drug candidate for the treatment of cancer, fungal, and bacterial infections. However, one of the limitations of using this compound is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route to minimize its toxicity while maximizing its therapeutic efficacy.
Orientations Futures
There are several future directions for the research on 5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine. One of the most promising areas of research is the development of new drug formulations based on this compound for the treatment of cancer, fungal, and bacterial infections. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential toxicity to normal cells. Finally, more research is needed to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been reported in several studies. One of the most commonly used methods involves the reaction of 3-fluoro-4-methoxybenzyl chloride with thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then treated with hydrazine hydrate to yield the final compound. Other methods involve the use of different starting materials and reaction conditions, but the basic principle remains the same.
Applications De Recherche Scientifique
5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is its use as a potential anticancer agent. Several studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has also been found to have antifungal and antimicrobial properties, making it a potential candidate for the development of new drugs to treat fungal and bacterial infections.
Propriétés
IUPAC Name |
5-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS2/c1-15-8-3-2-6(4-7(8)11)5-16-10-14-13-9(12)17-10/h2-4H,5H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVRTJPLKMLTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5367459.png)

![1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5367471.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-methoxyquinoline](/img/structure/B5367479.png)
![1-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5367486.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5367496.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-6-methoxyphenol](/img/structure/B5367505.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5367509.png)
![4-({(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5367513.png)
![1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide](/img/structure/B5367528.png)

